molecular formula C10H12O3 B027457 (R)-2-(benzyloxy)propanoic acid CAS No. 100836-85-9

(R)-2-(benzyloxy)propanoic acid

Cat. No.: B027457
CAS No.: 100836-85-9
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-MRVPVSSYSA-N
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Description

®-2-(benzyloxy)propanoic acid is a chiral compound with a benzyl ether group attached to the second carbon of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(benzyloxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxypropanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired acid. Another method involves the use of chiral catalysts to achieve enantioselective synthesis from prochiral precursors.

Industrial Production Methods

Industrial production of ®-2-(benzyloxy)propanoic acid typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxy)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzyl ester or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzyl ester or benzoic acid derivatives.

    Reduction: ®-2-(benzyloxy)propanol.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

®-2-(benzyloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(benzyloxy)propanoic acid
  • ®-2-(methoxy)propanoic acid
  • ®-2-(phenoxy)propanoic acid

Uniqueness

®-2-(benzyloxy)propanoic acid is unique due to its specific chiral configuration and the presence of the benzyl ether group. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

(2R)-2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426463
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100836-85-9
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-phenylmethoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
Name
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[Compound]
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alkyl
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reactant
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[Compound]
Name
phenylalkyl
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reactant
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12 g
Type
reactant
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250 mL
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reactant
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27.2 g
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reactant
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35 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
Quantity
0 (± 1) mol
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51.5 g
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375 mL
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Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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